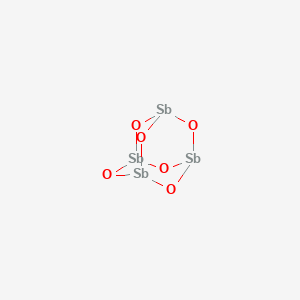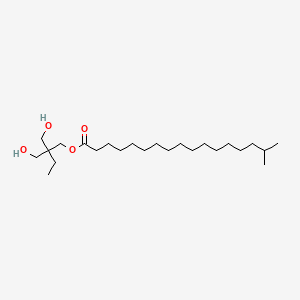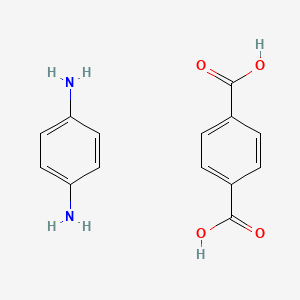
Kevlar 29, monomer-based
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kevlar 29 is a high-strength synthetic fiber belonging to the aromatic polyamide family, commonly known as aramids. It was developed by DuPont in the 1960s and is renowned for its exceptional tensile strength, thermal stability, and resistance to chemical degradation. Kevlar 29 is widely used in various applications, including bulletproof vests, helmets, and composite armor reinforcement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kevlar 29 is synthesized through a polycondensation reaction between terephthaloyl chloride and p-phenylenediamine. The reaction typically occurs in a solvent such as hexamethylphosphoramide (HMPA) or dimethylacetamide (DMAc) under an inert atmosphere. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high molecular weight polymer formation .
Industrial Production Methods
In industrial settings, Kevlar 29 is produced using a continuous polymerization process. The monomers are fed into a reactor, where they undergo polycondensation. The resulting polymer solution is then extruded through a spinneret to form fibers. These fibers are subsequently drawn to align the polymer chains, enhancing their mechanical properties. The fibers are then heat-treated to further improve their strength and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Kevlar 29 undergoes various chemical reactions, including:
Oxidation: Kevlar 29 is relatively resistant to oxidation due to its aromatic structure. under extreme conditions, it can undergo oxidative degradation.
Reduction: Kevlar 29 is generally stable under reducing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid can be used under controlled conditions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce functional groups at the amide linkages.
Major Products Formed
Oxidation: Oxidative degradation products include smaller aromatic compounds and amides.
Substitution: Functionalized Kevlar derivatives with modified mechanical and chemical properties.
Applications De Recherche Scientifique
Kevlar 29 has a wide range of scientific research applications:
Chemistry: Used as a reinforcement material in composite structures due to its high strength and chemical resistance.
Biology: Employed in the development of biocompatible materials for medical implants and prosthetics.
Medicine: Utilized in the fabrication of surgical gloves and other protective gear.
Industry: Widely used in the automotive, aerospace, and defense industries for manufacturing high-performance components
Mécanisme D'action
The exceptional properties of Kevlar 29 are attributed to its molecular structure. The polymer chains are highly oriented and hydrogen-bonded, providing significant tensile strength and thermal stability. The aromatic rings in the polymer backbone contribute to its chemical resistance and rigidity. The hydrogen bonding between the amide groups enhances the overall mechanical properties, making Kevlar 29 an ideal material for demanding applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kevlar 49: Higher tensile strength and modulus compared to Kevlar 29, used in aerospace and marine applications.
Nomex: Another aramid fiber with excellent thermal stability, used in fire-resistant clothing and insulation.
Twaron: Similar to Kevlar, used in ballistic protection and industrial applications
Uniqueness of Kevlar 29
Kevlar 29 is unique due to its balance of high tensile strength, chemical resistance, and thermal stability. While other aramid fibers like Kevlar 49 and Nomex have specific advantages, Kevlar 29 offers a versatile combination of properties suitable for a wide range of applications .
Propriétés
Numéro CAS |
25035-37-4 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
benzene-1,4-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-1-2-6(8)4-3-5/h1-4H,(H,9,10)(H,11,12);1-4H,7-8H2 |
Clé InChI |
STTCDNLESVYWPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC(=CC=C1N)N |
Numéros CAS associés |
25035-37-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


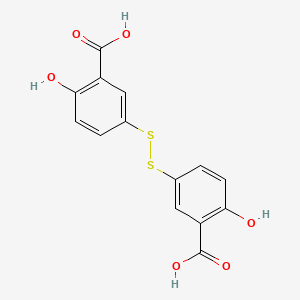
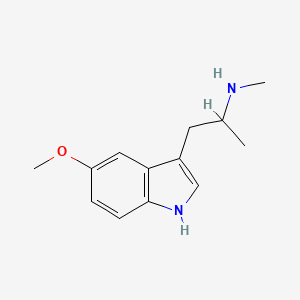
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
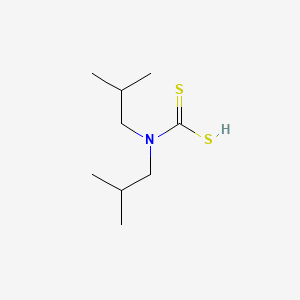

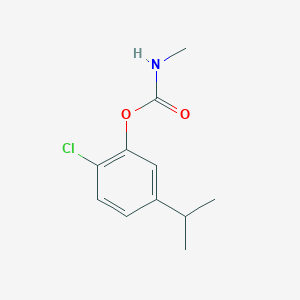

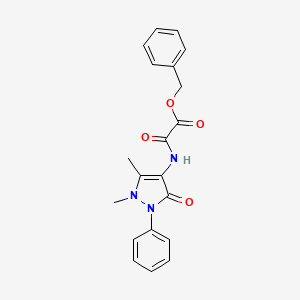

![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)


